molecular formula C4H3F3N2O2 B11754551 [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol

[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol

Cat. No.: B11754551
M. Wt: 168.07 g/mol
InChI Key: GLNRPUYWKVFIQK-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol: is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and cost-efficiency are likely to be prioritized in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, CF3SO2Na, and various catalysts such as copper and platinum complexes . Reaction conditions often involve mild temperatures and environmentally friendly solvents.

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, with modifications to the trifluoromethyl group or the oxadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the biological activity of the compounds it is incorporated into, making it a valuable tool in drug discovery .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, such as their stability and bioavailability .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol apart from similar compounds is its unique oxadiazole ring structure, which can confer different chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C4H3F3N2O2

Molecular Weight

168.07 g/mol

IUPAC Name

[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol

InChI

InChI=1S/C4H3F3N2O2/c5-4(6,7)3-9-8-2(1-10)11-3/h10H,1H2

InChI Key

GLNRPUYWKVFIQK-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(O1)C(F)(F)F)O

Origin of Product

United States

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